1,3,5-Trimethyladamantane

Descripción general

Descripción

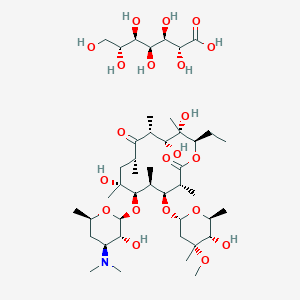

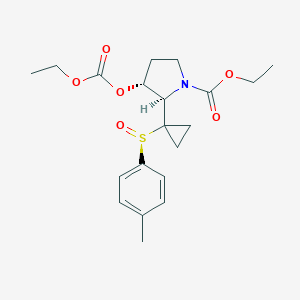

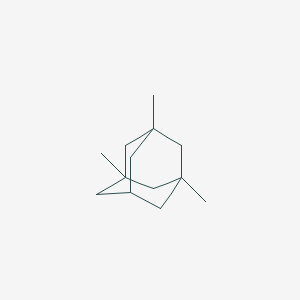

1,3,5-Trimethyladamantane (TMA) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a saturated hydrocarbon with a molecular formula of C10H20 and is a member of the adamantane family. It is composed of four methyl groups attached to a diamond-shaped core of three fused rings. TMA has a wide range of applications in the fields of chemistry, biochemistry, and material science, and has been used in the synthesis of a variety of compounds and materials.

Aplicaciones Científicas De Investigación

Phase Behavior Studies

1,3,5-Trimethyladamantane has been studied for its unique order-disorder transitions. Research by Clark et al. (1977) investigated these transitions in various substituted adamantanes, including this compound, using differential scanning calorimetry. They discussed the effects of substituent groups on the phase behavior of these molecules (Clark, Knox, Mackle, & Mckervey, 1977).

Critical Temperatures in Binary Mixtures

Sarkisova et al. (2008) determined the critical (liquid-vapor) temperatures of this compound in binary mixtures with 1,3-dimethyladamantane. This study showcased the linear dependence of critical temperatures on the composition of these mixtures (Sarkisova, Nazmutdinov, & Alekina, 2008).

Geometric and Electronic Structure Analysis

Borisov et al. (2016) conducted a detailed study on the geometric and electronic structures of this compound and its isomers. They used advanced computational methods to calculate the total energy, transformation energies, entropies of transformations, and vibration frequencies of these compounds (Borisov, Saginaev, & Bagrii, 2016).

Liquid-Vapor Phase Studies

Nazmutdinov et al. (2006) explored the liquid-vapor critical temperatures of this compound and its mixtures with cyclohexane, offering insights into the predictive capabilities of calculation methods for these mixtures (Nazmutdinov, Sarkisova, Vodenkova, Nesterov, & Nesterova, 2006).

Heat Capacities and Thermodynamic Properties

Varushchenko et al. (2005) measured the heat capacities of this compound in different phases and determined the temperatures, enthalpies, and entropies of phase transitions. This study contributes significantly to understanding the thermodynamic properties of this compound (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).

Role in Catalysis

Research on 1,3,5-triazine-based amide-forming reactions, mediated or catalyzed by tert-amines like trimethylamine, has shown that this compound can play a role in such catalytic processes. Kitamura et al. (2014) synthesized ligand catalysts that connect a protein ligand to a trimethylamine moiety, demonstrating its potential in catalysis (Kitamura et al., 2014).

Photovoltaic Applications

Sobhani-Nasab et al. (2015) explored the use of 1,3,5-benzenetricarboxylic acid (trimesic acid) in the synthesis of NiTiO3 nanoparticles, highlighting the potential of this compound derivatives in photovoltaic applications (Sobhani-Nasab et al., 2015).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mecanismo De Acción

Mode of Action

The compound’s structure suggests that it may interact with its targets through steric hindrance . The presence of methyl groups in the bridgehead positions of the cage structure of the compound could create significant steric hindrances, which could affect the compound’s reactivity .

Propiedades

IUPAC Name |

1,3,5-trimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCACLGXPFTYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220966 | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

707-35-7 | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)